6-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. It has gained attention in medicinal chemistry due to its potential as a scaffold for drug development, particularly in the context of targeting specific biological pathways. The compound is classified under the category of halogenated nitrogen-containing heterocycles, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its classification falls under organic compounds with a molecular formula of and a molecular weight of approximately 197.03 g/mol . The presence of bromine in its structure adds to its reactivity, making it suitable for various synthetic applications.
The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The molecular structure of 6-Bromo-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. Key structural data include:
This structural configuration contributes to its chemical reactivity and biological activity.
6-Bromo-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions:
These reactions enhance the versatility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine as a building block in medicinal chemistry.
The mechanism of action for compounds derived from 6-Bromo-1H-pyrrolo[3,2-c]pyridine primarily involves their interaction with specific molecular targets within biological systems. For instance, derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and differentiation . This inhibition can lead to therapeutic effects in conditions such as cancer, where FGFR signaling is often dysregulated.
Key physical and chemical properties of 6-Bromo-1H-pyrrolo[3,2-c]pyridine include:
These properties highlight the compound's potential utility in drug design.
6-Bromo-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
The versatility of this compound underscores its importance across various fields of research.
The Suzuki-Miyaura reaction stands as the predominant method for installing diverse aryl and heteroaryl groups at the C6 position of the pyrrolo[3,2-c]pyridine core. This palladium-catalyzed cross-coupling leverages the inherent reactivity of the C-Br bond with organoboron reagents under mild conditions.
A representative synthesis involves reacting 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as catalyst. This method efficiently generates 6-aryl derivatives (10a-t) with moderate to excellent yields (typically 60-85%). Electron-rich and electron-deficient boronic acids are generally well-tolerated, enabling significant structural diversity. Compound 10t, featuring an indolyl group installed via Suzuki coupling, demonstrated exceptional antiproliferative activity (IC₅₀ = 0.12-0.21 µM against cancer cell lines) [1].
Table 1: Suzuki-Miyaura Coupling Applications with 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Pyrrolopyridine Precursor | Boronic Acid | Catalyst System | Conditions | Product | Yield (%) | Application Ref. |
---|---|---|---|---|---|---|
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 10a | 75 | Antitumor [1] |
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 1H-Indol-5-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 10t | 68 | Antitumor (IC₅₀ 0.12 µM HeLa) [1] |
6-Bromo-1H-pyrrolo[3,2-c]pyridine (N-Boc protected) | 4-(Pyrazol-1-yl)phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90°C | MPS1 Inhibitor Intermediate | 82 | Kinase Inhibitor [3] |
Buchwald-Hartwig amination provides a powerful route for constructing C-N bonds at C6, enabling the introduction of diverse amine functionalities. This method is crucial for generating aniline derivatives and complex amino-substituted heterocycles relevant to drug discovery.
Palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), combined with privileged ligands such as XantPhos or BINAP, effectively catalyze the coupling of 6-bromo-pyrrolopyridines with primary or secondary amines. A notable application involves the synthesis of MPS1 kinase inhibitors. The displacement of the 6-bromo substituent in N-Boc protected pyrrolopyridine intermediates with substituted anilines occurs efficiently under catalysis by Pd₂(dba)₃ and XPhos, yielding advanced intermediates (12, 48-54, 61-68) with high consistency (typically 70-90% yield). This step is critical for introducing pharmacophores that interact with the kinase hinge region [3]. Careful selection of the palladium/ligand system is essential for overcoming potential steric hindrance and achieving high yields with challenging amine coupling partners.
The construction of the pyrrolo[3,2-c]pyridine core often begins with strategically functionalized pyridine derivatives, utilizing nitration and oxidation to establish key reactive sites.
A robust pathway starts with commercially available 2-bromo-5-methylpyridine (11). Initial oxidation with meta-chloroperbenzoic acid (m-CPBA) yields the corresponding N-oxide (12). Subsequent nitration using fuming nitric acid in concentrated sulfuric acid regioselectively installs a nitro group ortho to the N-oxide, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) induces displacement and functionalization, yielding the key intermediate enamine (14). Iron powder in acetic acid then facilitates a domino reduction-cyclization sequence: the nitro group is reduced to an amine, which spontaneously attacks the activated enamine, leading to ring closure and rearomatization to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [1] [3]. This intermediate serves as the crucial gateway to further elaborated derivatives, including the common precursor 16 used in many antitumor compound syntheses.
Copper-mediated cyclizations offer efficient routes to assemble the fused bicyclic system. A widely employed strategy involves the base-induced cyclization of ortho-alkynyl pyridine amines.
A domino Sonogashira coupling/cyclization approach has proven highly effective. Starting from 4-amino-2-bromo-5-iodopyridine (9), a Sonogashira coupling with a terminal alkyne (10, e.g., tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate) installs the alkyne moiety, generating intermediate 11. Under basic conditions (e.g., KOH, DBU), the pendant amino group attacks the alkyne, triggering cyclization to form the pyrrolopyridine core. This efficient one-pot sequence yields 6-bromo-1H-pyrrolo[3,2-c]pyridines directly (11 → 12). Modifications, such as introducing a mesyl group on the aniline nitrogen in precursor 16 to facilitate cyclization, have been employed to optimize yields [3].
For 1H-pyrrolo[3,2-b]pyridine-3-carboxamide ACC1 inhibitors, a distinct cyclization strategy is utilized. Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (2) is first protected (e.g., with SEM), hydrolyzed to the acid (4), and then coupled with amines (e.g., 1H-indazol-5-amine) to yield carboxamide intermediates (5). Subsequent Suzuki coupling and deprotection furnish the target inhibitors [6]. While focusing on the [3,2-b] isomer, this highlights the versatility of cyclization and functionalization strategies applicable to related scaffolds.
Table 2: Key Cyclization Methods for Pyrrolo[3,2-c]pyridine Core Synthesis
Starting Material | Cyclization Method | Key Reagents/Conditions | Product | Key Features | Ref. |
---|---|---|---|---|---|
2-Prop-1-ynyl-pyridin-3-amine (4) | CuI-Catalyzed Cyclization | CuI (20 mol%), Ligand, Cs₂CO₃, DMSO, 110°C | 1H-Pyrrolo[3,2-b]pyridine (5) | Regioselective, tolerates diverse R groups | [7] |
4-Amino-2-bromo-5-iodopyridine (9) + Alkyne (10) | Domino Sonogashira/Cyclization | Pd Catalyst, CuI, Alkyne, then Base (e.g., KOH) | 6-Bromo-1H-pyrrolo[3,2-c]pyridine (11) | One-pot, high efficiency | [3] |
Enamine 14 | Reduction/Cyclization | Fe powder, AcOH, Heat | 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15) | From pyridine N-oxide precursor | [1] [3] |
While solution-phase synthesis dominates the literature for 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, the structural features of this scaffold make it amenable to solid-phase synthesis (SPS) strategies for generating focused libraries. Although explicit examples detailing SPS of this exact core are limited within the provided sources, established principles can be readily applied.
The C3 position (or the nitrogen atom after suitable protection) offers a potential attachment point for a linker to a solid support (e.g., Wang resin, Rink amide resin). Once anchored, the C6 bromide becomes accessible for on-resin Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling parallel synthesis of diverse C6-modified analogs. After introducing the desired C6 substituent, the molecule can be cleaved from the resin, potentially with concomitant deprotection if necessary. This approach allows for the rapid generation of libraries for structure-activity relationship (SAR) studies, particularly in kinase inhibitor or anticancer programs where the 6-bromo-pyrrolopyridine scaffold is prevalent [3]. Automation of coupling reactions and cleavage steps significantly accelerates the exploration of chemical space around the core structure.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1